molecular formula C12H9ClN2O4 B5804872 N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide

N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5804872
M. Wt: 280.66 g/mol
InChI Key: YMWHXCDPERVZRJ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps. One common method includes the nitration of 4-chlorophenyl compounds followed by the introduction of a furan ring and subsequent carboxamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and chloro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The furan ring can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in methanol are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted nitrophenyl derivatives.

    Reduction: Conversion to amino derivatives.

    Oxidation: Formation of furan ring oxidized products.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)picrylamine
  • 4-chloro-2-nitroaniline
  • 4-chloro-3-nitrophenol

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide is unique due to the combination of its furan ring and carboxamide group, which are not commonly found together in similar compounds

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-7-9(4-5-19-7)12(16)14-8-2-3-10(13)11(6-8)15(17)18/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWHXCDPERVZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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